molecular formula C25H30N4O2 B2489142 N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1185023-53-3

N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No. B2489142
CAS RN: 1185023-53-3
M. Wt: 418.541
InChI Key: AVZCVNYTHLYLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules similar to “N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide” often involves multi-step reactions, such as the Ugi reaction, which can produce novel classes of compounds with diverse functionalities in good to excellent yields. This method has been successfully applied in the synthesis of related biologically active compounds, indicating its potential utility for synthesizing the compound (Amirani Poor et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of compounds with similar complexity typically employs spectroscopic techniques such as NMR and IR, along with X-ray crystallography. These methods help elucidate the compound’s configuration, conformation, and intramolecular interactions, crucial for understanding its chemical behavior and reactivity (Orek et al., 2012).

Chemical Reactions and Properties

The compound’s chemical reactivity and properties can be influenced by its functional groups and molecular structure. For instance, the presence of the triazaspiro[4.5]decane core and acetamide functionalities suggest potential for engaging in various chemical reactions, including nucleophilic substitutions and cycloadditions. The theoretical and experimental characterization of similar molecules provides insights into their reactivity patterns and interaction mechanisms with biological targets (Pandya & Joshi, 2021).

Physical Properties Analysis

The physical properties of such a compound, including solubility, melting point, and crystallinity, can be deduced from its molecular structure. For example, the presence of both hydrophobic (isopropyl and m-tolyl groups) and potentially hydrophilic (acetamide) regions in the molecule could affect its solubility in different solvents. Computational studies, alongside experimental determinations, offer valuable information on these aspects, contributing to a comprehensive understanding of the molecule’s behavior in various environments (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles or nucleophiles, and photochemical behavior, are integral to understanding the compound's interactions and stability. Theoretical studies, including density functional theory (DFT) calculations, can predict the compound’s electronic structure, providing insights into its chemical properties and reactivity. Experimental studies complement these predictions, offering a detailed view of the molecule's behavior in chemical reactions (Rajanarendar et al., 2010).

Scientific Research Applications

Synthesis and Biological Activity

The compound N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide belongs to a class of chemicals that have been the subject of extensive research due to their potential biological activities. Research efforts have been directed towards the synthesis of novel compounds with triazaspirodecane structures, such as the ones described by Rajanarendar et al. (2010), who synthesized isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and isoxazolyl 1-oxa-6-thia-2,4,9-triazaspiro[4.4]non-2-ene-8-ones showing significant biological activity against various standard strains (Rajanarendar et al., 2010).

Anticancer and Antimicrobial Potential

Compounds with structures related to N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide have demonstrated anticancer and antimicrobial potential. For instance, Akhter et al. (2023) explored the anti-liver carcinoma effects of triazole-coupled acetamide derivatives against the HepG2 cell line, with certain derivatives showing promising anti-proliferative activity (Akhter et al., 2023). Moreover, new spirothiazolidinone derivatives were evaluated for their antiviral activity, revealing strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the versatility of spiro compounds in developing new antiviral molecules (Apaydın et al., 2020).

Chemical Synthesis and Molecular Docking

The chemical synthesis of compounds related to N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide and their subsequent evaluation through molecular docking studies have been pivotal in understanding their potential pharmacological activities. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).

properties

IUPAC Name

2-[3-(3-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-17(2)19-7-9-21(10-8-19)26-22(30)16-29-13-11-25(12-14-29)27-23(24(31)28-25)20-6-4-5-18(3)15-20/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZCVNYTHLYLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.